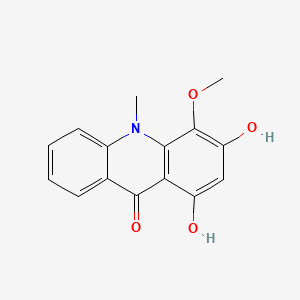
1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one
Descripción general
Descripción
1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one, commonly referred to as DMMAA, is a naturally occurring substance found in several species of plants. It is a phenolic compound that has been studied extensively for its potential medicinal, biochemical, and physiological effects. DMMAA has been studied in laboratory settings for its ability to inhibit the growth of cancerous cells, as well as its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one, a derivative of acridinone, is a focus of research in organic chemistry, particularly in its synthesis and characterization. Researchers have explored various synthetic routes and chemical properties of related acridinone compounds. For instance, synthesis methods for acridinone derivatives have been developed, highlighting the chemical flexibility and potential applications of these compounds in various fields (Okoh, 2005).
Photochemical Properties
The photochemical properties of acridinone derivatives, including those similar to 1,3-dihydroxy-4-methoxy-10-methylacridin-9(10H)-one, have been studied. These studies provide insights into the excited-state behaviors and potential applications in photodynamic therapy or as photosensitizers in various chemical reactions (Zhou et al., 2012).
Fluorescence and Photophysical Properties
Acridinone derivatives have been the subject of research due to their interesting fluorescence and photophysical properties. These characteristics make them potential candidates for use in fluorescent probes, sensors, and in photophysical studies. The manipulation of their chemical structure can lead to varying fluorescence behaviors, which can be tuned for specific applications (Lippold et al., 2021).
Indicator in Acid-Base Titration
A specific derivative of acridinone has been synthesized and proposed as a potential indicator in acid-base titration. This highlights the versatility of acridinone compounds in analytical chemistry, where they can be used to determine the concentrations of acidic or basic solutions in a laboratory setting (Пырко, 2021).
Anticancer Activity
Certain acridinone derivatives have been investigated for their anticancer activity. These studies are crucial in the ongoing search for new therapeutic agents and highlight the potential of acridinone derivatives in the field of medicinal chemistry (Kumar et al., 2015).
Myorelaxant Activity
Research has also been conducted on the myorelaxant activity of acridinone derivatives, demonstrating their potential application in the treatment of conditions involving smooth muscle contraction (Fincan et al., 2012).
Antimalarial Properties
Optimization studies of tetrahydroacridin-9(10H)-ones, similar to 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one, have shown promising results in antimalarial activity. This indicates the potential for acridinone derivatives in the development of new antimalarial drugs (Cross et al., 2011).
Propiedades
IUPAC Name |
1,3-dihydroxy-4-methoxy-10-methylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-16-9-6-4-3-5-8(9)14(19)12-10(17)7-11(18)15(20-2)13(12)16/h3-7,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBYVKSDVRSLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657700 | |
| Record name | 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | |
CAS RN |
1189362-86-4 | |
| Record name | 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



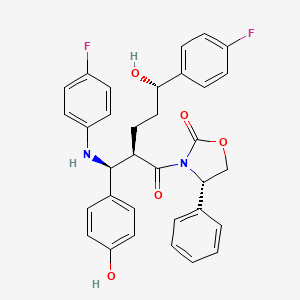


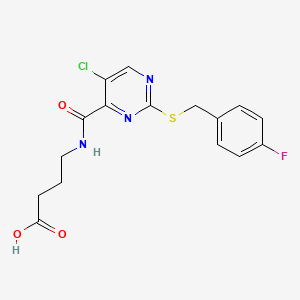
![1-methyl-5-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B566071.png)
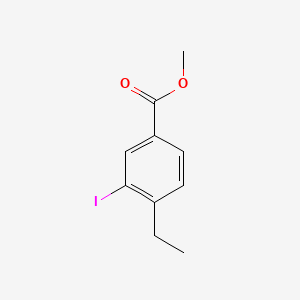
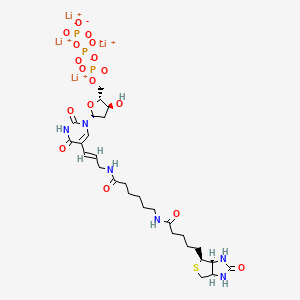
![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)
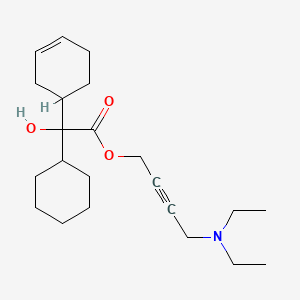
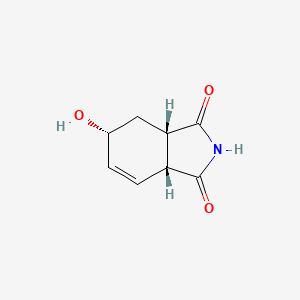

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)